

Technical Support Center: Thick Parylene F Film Applications

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Compound of Interest

Compound Name: Parylene F dimer

Cat. No.: B155830

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thick Parylene F films. The focus is on mitigating internal stress and preventing film cracking during and after the deposition process.

Troubleshooting Guide

This guide addresses common problems encountered when fabricating thick Parylene F films.

Question: Why is my thick Parylene F film showing cracks?

Answer: Cracking in thick Parylene F films is typically a result of high internal stress exceeding the material's tensile strength. Several factors can contribute to this issue:

- **Excessive Film Thickness:** Thicker coatings are inherently more rigid and prone to cracking.
[1] Overly thick applications of Parylene are a known cause of surface cracking.[2]
- **High Deposition Rate:** A high deposition rate, often caused by an elevated sublimation temperature, can lead to a less uniform film with higher internal stress.[3]
- **Thermal Stress:** Significant temperature fluctuations during or after deposition can induce stress. This is particularly relevant during post-deposition annealing, where a mismatch in thermal expansion coefficients between the Parylene F film and the substrate can cause stress to build up, potentially breaking bonds at the interface.[4]

- **Poor Adhesion:** If the film is not well-adhered to the substrate, it is more likely to delaminate and crack under stress. Contaminants on the substrate surface are a primary cause of poor adhesion.[5]
- **Environmental Stress Cracking (ESC):** Operating the coated device at temperatures that are too high or too low can cause excessive flexing in the film, leading to cracks.[2]

Question: How can I reduce internal stress during the deposition process?

Answer: To minimize stress during the Chemical Vapor Deposition (CVD) process, precise control over deposition parameters is crucial.[2]

- **Optimize Deposition Rate:** Avoid excessively high deposition rates. This can be achieved by carefully controlling the dimer sublimation temperature. Lowering the sublimation temperature will slow the deposition rate, which generally results in a more uniform, lower-stress film.[3]
- **Control Chamber Pressure:** Maintaining a stable and appropriate vacuum pressure (e.g., around 0.1 torr) is essential for ensuring a long mean free path for the monomer molecules, which promotes a uniform and conformal coating.[6]
- **Maintain Room Temperature Substrate:** The final polymerization step occurs on the substrate at room temperature.[3] Ensuring the substrate does not significantly heat up during the process helps to form a stress-free film.[7]

Question: My Parylene F film is peeling or delaminating. What is the cause and how can I fix it?

Answer: Delamination is an adhesion failure at the film-substrate interface. Since Parylene adheres mechanically rather than chemically, surface preparation is the most critical factor.[5][8]

- **Cause:** The most common cause is contamination on the substrate surface. Residues from manufacturing, handling, or even "no-clean" fluxes can disrupt the bond between the film and the surface.[5][8]
- **Solution:**

- **Thorough Cleaning:** Implement a rigorous cleaning protocol for your substrates before they enter the coating chamber. This can include manual, batch, or ultrasonic cleaning methods.[\[5\]](#) For some substrates like polyimide, plasma cleaning with an argon and oxygen mixture may be necessary to both physically ablate contaminants and chemically activate the surface.[\[9\]](#)
- **Use of Adhesion Promoters:** An adhesion promoter like A-174 Silane should be applied after cleaning and before coating.[\[5\]](#) The silane acts as a molecular bridge, forming a strong chemical bond with hydroxyl groups on the substrate surface and also bonding with the Parylene film as it deposits.[\[9\]](#) For difficult substrates like stainless steel, titanium, or gold, specialized adhesion promoters such as AdPro Plus® may be required.[\[5\]](#)[\[10\]](#)

Frequently Asked Questions (FAQs)

Question: What is Parylene F and why is it used for thick films?

Answer: Parylene F is a fluorinated member of the Parylene polymer series.[\[11\]](#) Its key properties make it suitable for demanding applications:

- **High Thermal Stability:** Parylene F has a higher melting point (429.5 °C) compared to Parylene C (301.8 °C) and N (420°C), making it suitable for high-temperature applications.[\[11\]](#)[\[12\]](#)
- **UV Stability:** The fluorine atoms on its aromatic ring provide excellent long-term UV stability.[\[11\]](#)
- **Low Dielectric Constant:** It possesses a low dielectric constant, which is beneficial for high-frequency electronic applications.[\[7\]](#)[\[11\]](#)
- **Excellent Barrier Properties:** Like other Parylenes, it provides a pinhole-free, conformal coating that is an excellent barrier against moisture and corrosive gases.[\[13\]](#)[\[14\]](#)

While thicker films provide enhanced mechanical and barrier protection, Parylene F's inherent stability can be advantageous in managing the stresses that accompany increased thickness.[\[15\]](#)

Question: Can post-deposition annealing help reduce cracking in my Parylene F film?

Answer: Yes, but it must be performed with caution. Annealing—heating the film after deposition—can increase the film's crystallinity, hardness, and resistance to oxidation.[4][16] However, it can also be a source of significant thermal stress.[4]

- **Benefits:** Annealing above the glass transition temperature allows the polymer chains to reorganize into a more stable, crystalline state.[17] This can improve mechanical properties and make the film more resistant to degradation.[4]
- **Risks:** If the annealing temperature is too high or the cooling is too rapid, the stress from thermal expansion mismatch can weaken adhesion and even cause cracking, particularly on silicon-based substrates.[4] Annealing generally causes the film to shrink, resulting in increased tensile stress.[17]

A carefully controlled annealing and cooling cycle is necessary to achieve the benefits without compromising adhesion.

Question: How does Parylene F compare to Parylene C for thick film applications?

Answer: Both are excellent conformal coatings, but they have key differences that may influence your choice for a thick film application.

Feature	Parylene C	Parylene F (VT-4)
Primary Advantage	Lowest water vapor transmission rate, faster deposition.[7][18]	Highest thermal and UV stability.[13]
Melting Temperature	~302 °C[12]	~430 °C[12]
Deposition Rate	Faster (~5 µm/hr)[3][19]	Slower
Crevice Penetration	Good[7]	Excellent[11]
Dielectric Constant	Higher than N or F[18]	Low[11]

For applications requiring maximum thermal stability or UV resistance, Parylene F is the superior choice. For applications where moisture barrier performance is the absolute priority and processing time is a concern, Parylene C is often preferred. A recent study has also shown

that copolymerizing Parylene C and F can significantly enhance adhesion and thermal stability.
[\[12\]](#)

Data and Protocols

Quantitative Data Summary

The following tables summarize key properties and deposition parameters. Note that properties can vary depending on deposition conditions.[\[20\]](#)

Table 1: Mechanical & Thermal Properties of Parylenes

Property	Parylene C	Parylene N	Parylene F
Young's Modulus (psi)	4.6 x 10 ⁵ [13]	3.5 x 10 ⁵ [13]	-
Tensile Strength (psi)	10,153 [13]	6,526 [13]	-
Elongation to Break (%)	200 [20]	-	-
Melting Temperature (°C)	301.8 [12]	420 [11]	429.5 [12]
Water Absorption (24 hrs, %)	0.06 [20]	-	-

Table 2: Typical Chemical Vapor Deposition (CVD) Parameters

Parameter	Parylene C	Parylene N	Parylene F
Sublimation Temp. (°C)	130 - 175 [3] [19]	160 [19]	-
Pyrolysis Temp. (°C)	690 [19]	650 [19]	720 [12]
Deposition Pressure (mTorr)	15 - 100 [6] [12]	15 - 100 [6] [12]	15 [12]
Deposition Rate (µm/hr)	~5.08 [19]	~0.76 [19]	Slower than C

Experimental Protocols

Protocol 1: Standard Parylene F Deposition (CVD)

This protocol outlines the fundamental steps for depositing a Parylene F film.

- **Substrate Preparation:** Thoroughly clean the substrate to remove all organic and inorganic contaminants. Apply an adhesion promoter like A-174 Silane via vapor phase deposition or soaking.^[5]
- **Loading:** Place the cleaned and primed substrates into the deposition chamber. Load the appropriate amount of solid **Parylene F dimer** into the vaporizer boat.
- **Vaporization:** Heat the dimer to approximately 150-175°C under vacuum, causing it to sublime directly into a gas.^{[7][21]}
- **Pyrolysis:** Pass the dimer gas through a high-temperature furnace set to ~720°C.^[12] This process cleaves the dimer into reactive monomer molecules.
- **Deposition:** Introduce the monomer gas into the room-temperature deposition chamber. The monomer will spontaneously polymerize onto all exposed surfaces, forming a conformal Parylene F film.^[3] The substrate temperature should remain near ambient.^[21]
- **Completion:** Once the desired thickness is achieved, vent the chamber and remove the coated substrates.

Protocol 2: Post-Deposition Annealing for Stress Reduction

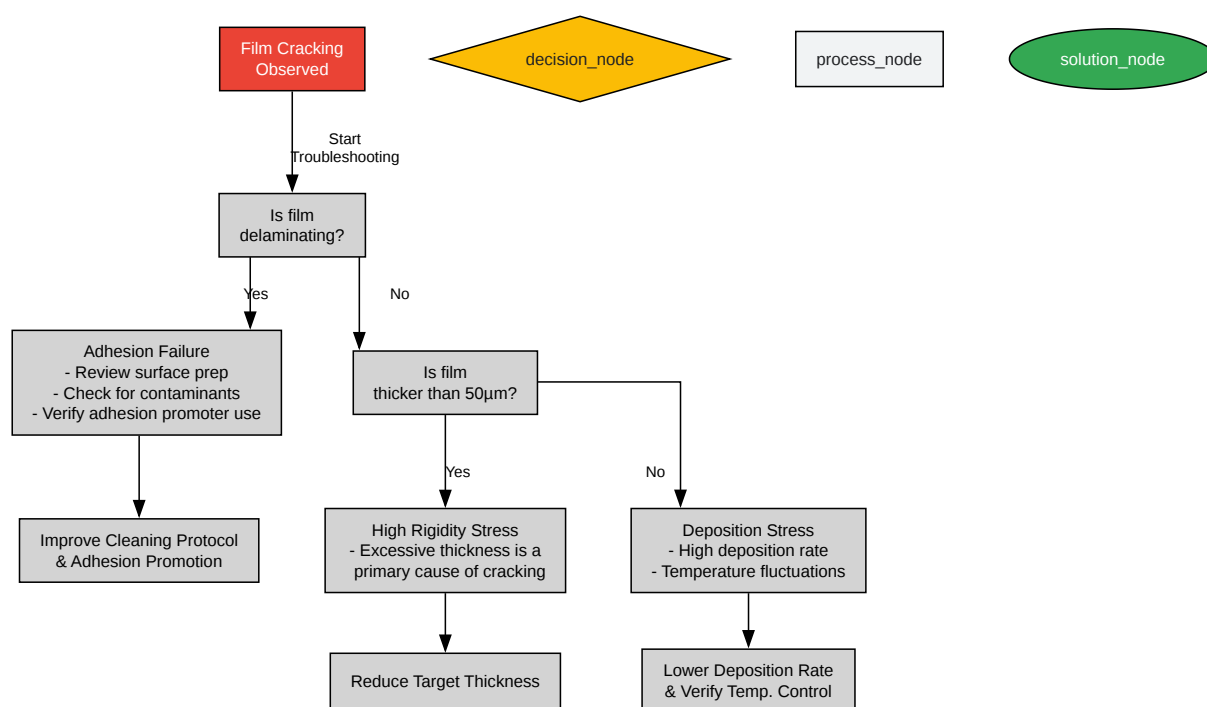
This protocol is intended to increase the crystallinity of the film.

- **Preparation:** Place the fully coated substrates in a vacuum oven.
- **Heating:** Under vacuum, slowly ramp the temperature to the desired setpoint (e.g., 150°C), which is above the glass transition temperature of Parylene.^[4]
- **Soaking:** Hold the substrates at the setpoint temperature for a predetermined duration (e.g., 1-4 hours).

- Cooling: Slowly ramp the temperature down to room temperature before venting the oven. A slow, controlled cooling rate is critical to prevent the introduction of new thermal stress.[4]

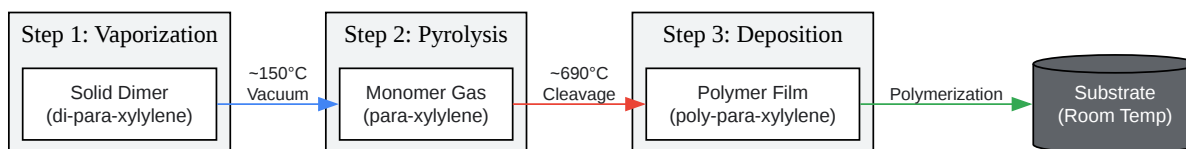
Visualizations

Diagrams and Workflows



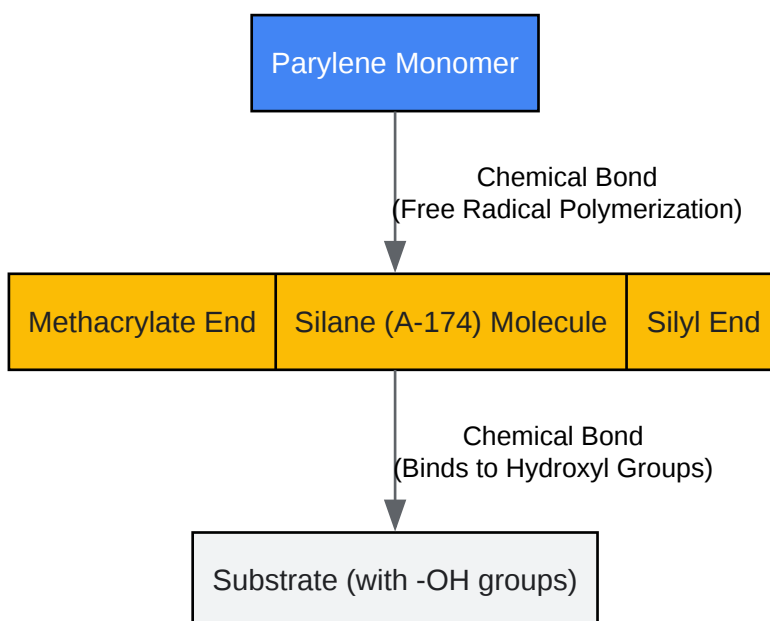
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Caption: Troubleshooting workflow for cracked Parylene F films.



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Caption: The three-stage Chemical Vapor Deposition (CVD) process.



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Caption: Mechanism of A-174 Silane adhesion promotion.

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